molecular formula C20H26N6S3 B12794511 2,5-Bis(2'-((2''-(dimethylamino)ethyl)thio)pyrimidin-4'-yl)thiophene CAS No. 108772-82-3

2,5-Bis(2'-((2''-(dimethylamino)ethyl)thio)pyrimidin-4'-yl)thiophene

Cat. No.: B12794511
CAS No.: 108772-82-3
M. Wt: 446.7 g/mol
InChI Key: SGZRZEWIBATVCM-UHFFFAOYSA-N
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Description

2,5-Bis(2’-((2’‘-(dimethylamino)ethyl)thio)pyrimidin-4’-yl)thiophene is a complex heterocyclic compound that incorporates both thiophene and pyrimidine moieties Thiophene is a five-membered ring containing sulfur, while pyrimidine is a six-membered ring containing nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Bis(2’-((2’‘-(dimethylamino)ethyl)thio)pyrimidin-4’-yl)thiophene typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,5-Bis(2’-((2’‘-(dimethylamino)ethyl)thio)pyrimidin-4’-yl)thiophene can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen. Reducing agents like lithium aluminum hydride can be used.

    Substitution: This reaction involves the replacement of one atom or group by another.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine in the presence of a catalyst like iron(III) bromide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or thioethers.

Scientific Research Applications

2,5-Bis(2’-((2’‘-(dimethylamino)ethyl)thio)pyrimidin-4’-yl)thiophene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-Bis(2’-((2’‘-(dimethylamino)ethyl)thio)pyrimidin-4’-yl)thiophene involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but its structure suggests it could modulate oxidative stress and inflammatory responses .

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Bis(2-(dimethylamino)ethoxy)terephthalohydrazide
  • Thiophene derivatives like Tipepidine and Tioconazole

Uniqueness

What sets 2,5-Bis(2’-((2’‘-(dimethylamino)ethyl)thio)pyrimidin-4’-yl)thiophene apart is its dual incorporation of thiophene and pyrimidine rings, which may confer unique biological activities and chemical properties. This dual structure allows it to participate in a wider range of chemical reactions and potentially interact with multiple biological targets .

Properties

CAS No.

108772-82-3

Molecular Formula

C20H26N6S3

Molecular Weight

446.7 g/mol

IUPAC Name

2-[4-[5-[2-[2-(dimethylamino)ethylsulfanyl]pyrimidin-4-yl]thiophen-2-yl]pyrimidin-2-yl]sulfanyl-N,N-dimethylethanamine

InChI

InChI=1S/C20H26N6S3/c1-25(2)11-13-27-19-21-9-7-15(23-19)17-5-6-18(29-17)16-8-10-22-20(24-16)28-14-12-26(3)4/h5-10H,11-14H2,1-4H3

InChI Key

SGZRZEWIBATVCM-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCSC1=NC=CC(=N1)C2=CC=C(S2)C3=NC(=NC=C3)SCCN(C)C

Origin of Product

United States

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